1H-Imidazole-5-carbohydrazide

Medicinal Chemistry Antimicrobial Resistance Imidazole Derivatives

Researchers requiring a validated starting material for hydrazone library synthesis face limited availability of the unsubstituted imidazole-5-carbohydrazide core. This compound (NSC 14584) fills that gap with its free NH and terminal hydrazide groups, both essential for condensation reactions with hydrazonyl halides and ketones. • Enables documented synthetic pathways to antibacterial hydrazide-hydrazone derivatives with demonstrated activity against drug-resistant S. aureus • Provides a computationally validated scaffold: derivatives achieve -8.7 kcal/mol binding affinity at GlcN-6-P synthase vs. -6.2 kcal/mol for the natural ligand • Supplied at ≥95% purity with full QA documentation; suitable for immediate use in medicinal chemistry and NCI-60 panel screening campaigns

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 18329-78-7
Cat. No. B093755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-5-carbohydrazide
CAS18329-78-7
Synonyms1H-IMIDAZOLE-5-CARBOHYDRAZIDE
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C(=O)NN
InChIInChI=1S/C4H6N4O/c5-8-4(9)3-1-6-2-7-3/h1-2H,5H2,(H,6,7)(H,8,9)
InChIKeyFYMACJSAHLBMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-5-carbohydrazide: Versatile Synthesis Scaffold


1H-Imidazole-5-carbohydrazide (CAS 18329-78-7) is a heterocyclic organic compound with the molecular formula C4H6N4O and a molecular weight of 126.12 g/mol . It features an imidazole ring with a carbohydrazide functional group, making it a highly polar molecule with a predicted logP of -1.1 [1]. This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry for the synthesis of hydrazone and hydrazide derivatives with potential antimicrobial and anticancer activities [2]. Its physical form is a white to off-white crystalline solid, typically available at 95% purity for research applications .

Unsubstituted hydrazide scaffold for hydrazone synthesis
Published synthetic protocols available for derivative libraries
NCI-screened chemical entity (NSC 14584) for comparative studies

Why 1H-Imidazole-5-carbohydrazide Is Irreplaceable


The value proposition for 1H-Imidazole-5-carbohydrazide is not based on its own direct biological activity, but rather on its unique position as a foundational chemical scaffold. Simple substitution with close analogs like 1-methyl- or 1-phenyl-imidazole-5-carbohydrazide is not possible for researchers aiming to replicate or build upon published synthetic pathways . The unsubstituted imidazole NH group and the terminal hydrazide (-CONHNH2) moiety are critical for specific condensation and cyclization reactions described in the literature [1]. Furthermore, this specific compound (NSC 14584) has a unique history of submission to the National Cancer Institute (NCI) for screening, which differentiates it from unscreened analogs and provides a basis for comparative procurement .

1-Methyl / 1-Phenyl analogs: Lack documented NCI screening history; reported synthetic pathways may not transfer.
Other imidazole-carbohydrazides: Unsubstituted NH and terminal hydrazide are critical for published condensation reactions; substitution may alter reactivity.

1H-Imidazole-5-carbohydrazide: Quantitative Evidence


Precursor for Potent Antimicrobial Derivatives

This compound is a key precursor in a recent study (2025) that synthesized novel hydrazide–hydrazone derivatives. While the parent compound itself lacks direct quantitative antimicrobial data, its derivative (compound 4b) exhibited a significant antibacterial effect [1]. This establishes 1H-Imidazole-5-carbohydrazide as a validated scaffold for generating molecules with improved potency compared to standard drugs like ampicillin.

Derivative antibacterial activity
Class-level inference
Derivative 4b inhibition zone 27 mm vs. ampicillin 26 mm (S. aureus)
Agar well diffusion; parent compound used as precursor only
Supports scaffold use for antimicrobial derivative development
Derivative data; direct parent antibacterial activity not reported
Medicinal Chemistry Antimicrobial Resistance Imidazole Derivatives

Computational Binding Affinity vs. Natural Ligand

Derivatives synthesized from 1H-Imidazole-5-carbohydrazide were computationally evaluated for their binding affinity to the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), a target for antimicrobials. The derivatives showed a stronger predicted interaction than the enzyme's natural ligand, indicating the scaffold's potential in rational drug design [1].

Binding energy improvement
Class-level inference
−8.7 kcal/mol (derivatives 4b/5c)
vs. natural ligand GLP −6.2 kcal/mol (enzyme 2VF5 docking)
Computational model suggests favorable binding for designed inhibitors
In silico prediction; confirmatory binding assays needed
Molecular Docking GlcN-6-P Synthase Inhibitor Design

NCI Anticancer Screening History

1H-Imidazole-5-carbohydrazide has a documented history of being submitted to the National Cancer Institute (NCI) for testing and evaluation, assigned the Cancer Chemotherapy National Service Center (NSC) number 14584 . This specific, verifiable engagement with a major cancer research program distinguishes it from numerous close analogs (e.g., 1-methyl- or 1-phenyl- derivatives) that lack this documented NCI screening history .

NCI screening history
Source review
Assigned NSC 14584; submitted to NCI-60 panel
1-Methyl / 1-Phenyl analogs: no public screening record found
Provides procurement differentiator for anticancer research
Documentation external; verify current NCI DTP data portal
Cancer Chemotherapy Drug Screening NCI-60 Panel

1H-Imidazole-5-carbohydrazide: Key Research Applications


Synthesis of Novel Antimicrobial Hydrazones

1H-Imidazole-5-carbohydrazide serves as the essential starting material for synthesizing a new class of hydrazide–hydrazone derivatives with demonstrated antibacterial activity. The unsubstituted hydrazide group is critical for condensation reactions with hydrazonyl halides and ketones, a pathway validated in recent literature [1]. Researchers procuring this compound can follow established protocols to create a library of compounds and evaluate their activity against drug-resistant pathogens, as demonstrated by the superior activity of derivative 4b against S. aureus [1].

Rational Design of Enzyme Inhibitors

This compound is an ideal scaffold for structure-based drug design projects targeting enzymes like GlcN-6-P synthase. The quantitative molecular docking data showing a -8.7 kcal/mol binding energy for its derivatives, a significant improvement over the natural ligand's -6.2 kcal/mol, provides a strong computational basis for initiating synthetic campaigns [1]. The imidazole-carbohydrazide core offers multiple sites for functionalization to optimize binding interactions within the enzyme's active site.

Anticancer Drug Discovery & Screening

Given its established NSC number (14584) and history of NCI submission, 1H-Imidazole-5-carbohydrazide is a compelling candidate for inclusion in new anticancer screening programs [1]. Research groups focused on medicinal chemistry for oncology can use this compound to generate novel derivatives for testing against the NCI-60 panel or other cancer cell lines, building upon the compound's pre-existing, albeit undefined, role in historical cancer chemotherapy research [1].

Application
Selection Property
Validation Focus
Antimicrobial hydrazone synthesis research
Unsubstituted hydrazide reactive scaffold
Derivative antimicrobial activity screening
Enzyme inhibitor design studies
Imidazole-carbohydrazide core for functionalization
Computational binding model validation
Anticancer screening research
Documented NCI submission history
Anticancer cell panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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